molecular formula C22H18N4O4 B11201229 7-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11201229
M. Wt: 402.4 g/mol
InChI Key: OWWKKGCGXMABLP-UHFFFAOYSA-N
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Description

7-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrimidine core, and a carboxamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2H-1,3-Benzodioxol-5-yl)-N-[(2-hydroxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

Compared to similar compounds, 7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets or improve its solubility in various solvents, making it more versatile for different applications.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-28-18-5-3-2-4-15(18)11-24-22(27)16-12-25-26-17(8-9-23-21(16)26)14-6-7-19-20(10-14)30-13-29-19/h2-10,12H,11,13H2,1H3,(H,24,27)

InChI Key

OWWKKGCGXMABLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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